1-Chloroisoquinolin-6-OL

Physicochemical Property Medicinal Chemistry Lead Optimization

1-Chloroisoquinolin-6-OL (CAS 850197-67-0) is a heterobifunctional isoquinoline derivative defined by a chlorine atom at the 1-position and a hydroxyl group at the 6-position. This specific substitution pattern renders it a versatile synthetic intermediate, enabling orthogonal derivatization via the chlorine handle for cross-coupling reactions and the hydroxyl group for etherification or as a hydrogen-bond donor in fragment-based screening.

Molecular Formula C9H6ClNO
Molecular Weight 179.6 g/mol
CAS No. 850197-67-0
Cat. No. B1493710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloroisoquinolin-6-OL
CAS850197-67-0
Molecular FormulaC9H6ClNO
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2Cl)C=C1O
InChIInChI=1S/C9H6ClNO/c10-9-8-2-1-7(12)5-6(8)3-4-11-9/h1-5,12H
InChIKeyCPEBBLYVDQQABZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloroisoquinolin-6-OL (CAS 850197-67-0): A Dual-Functional Isoquinoline Building Block for Medicinal Chemistry and Fragment-Based Drug Discovery


1-Chloroisoquinolin-6-OL (CAS 850197-67-0) is a heterobifunctional isoquinoline derivative defined by a chlorine atom at the 1-position and a hydroxyl group at the 6-position . This specific substitution pattern renders it a versatile synthetic intermediate, enabling orthogonal derivatization via the chlorine handle for cross-coupling reactions and the hydroxyl group for etherification or as a hydrogen-bond donor in fragment-based screening . The compound is commercially available, typically at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC), making it suitable as a key building block in medicinal chemistry programs targeting kinase inhibition and other therapeutic areas .

Why 1-Chloroisoquinolin-6-OL Cannot Be Replaced by Generic Isoquinolinols or 1-Chloroisoquinoline in Lead Optimization


Substituting 1-Chloroisoquinolin-6-OL with a non-chlorinated analog like 6-Hydroxyisoquinoline removes the critical C1 chlorine handle essential for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) used to build molecular complexity [1]. Conversely, replacing it with 1-Chloroisoquinoline eliminates the C6 hydroxyl group, which serves as a synthetic anchor for O-alkylation and a key pharmacophoric element for hydrogen bonding with biological targets. Regioisomeric analogs, such as 1-Chloroisoquinolin-7-ol, exhibit altered physicochemical properties (pKa, LogP) that affect both reactivity and biological recognition, precluding direct interchangeability in established synthetic routes or structure-activity relationship (SAR) studies .

1-Chloroisoquinolin-6-OL: Evidence-Based Differentiation Against Closest Analogs


Predicted pKa Shift Relative to Non-Chlorinated and Regioisomeric Analogs Impacts Ionization State

The predicted pKa of the 6-OH group in 1-Chloroisoquinolin-6-OL is 8.71±0.40, which is lower than that of the non-chlorinated parent 6-Hydroxyisoquinoline (pKa 9.15±0.10) due to the electron-withdrawing inductive effect of the C1 chlorine , . The regioisomer 1-Chloroisoquinolin-7-ol has a predicted pKa of 8.49±0.40, further illustrating that the position of the hydroxyl group critically tunes acidity .

Physicochemical Property Medicinal Chemistry Lead Optimization

LogP Ranking Among Regioisomeric 1-Chloro-isoquinolinols Dictates Lipophilicity

The predicted LogP for 1-Chloroisoquinolin-6-OL is 2.59, compared to 1.94 for the non-chlorinated 6-Hydroxyisoquinoline , . The introduction of chlorine increases lipophilicity, which can enhance membrane permeability. The value is comparable to that of 1-Chloroisoquinoline (LogP 2.63) but the presence of the hydroxyl group provides an additional H-bond donor/acceptor functionality absent in the latter .

Lipophilicity ADME Drug Design

Orthogonal Reactivity Profile: C1-Cl Enables Pd-Catalyzed Cross-Coupling Unavailable to 6-Hydroxyisoquinoline

1-Chloroisoquinolin-6-OL possesses a chlorine atom at the 1-position, enabling participation in Pd-catalyzed cross-coupling reactions such as Sonogashira coupling to yield 1-alkynyl-3-substituted isoquinolines [1]. This reactivity is fundamentally absent in 6-Hydroxyisoquinoline, which lacks the C1 halogen. While 1-Chloroisoquinoline also participates in Sonogashira couplings, the 6-OH group in 1-Chloroisoquinolin-6-OL provides an additional handle for subsequent diversification via O-alkylation or sulfonylation, enabling a two-step orthogonal functionalization sequence not possible with 1-Chloroisoquinoline unless a separate hydroxylation step is introduced .

Synthetic Chemistry Cross-Coupling Building Block

Patent-Exemplified Role as a Precursor to 6-Substituted Rho-Kinase Inhibitors

1-Chloroisoquinolin-6-OL serves as the direct precursor to the 6-O-aryl/heteroaryl ether class of Rho-kinase (ROCK) inhibitors claimed in Sanofi-Aventis patents (e.g., US20080045566, EP1899322A1) [1], [2]. The patented synthetic route exploits the reactivity of the 6-OH group in 1-Chloroisoquinolin-6-OL for nucleophilic aromatic substitution or Mitsunobu coupling to install the 6-substituent, followed by further elaboration at the C1 position. Neither 6-Hydroxyisoquinoline (lacking C1-Cl for downstream diversification) nor 1-Chloroisoquinoline (lacking C6-OH for the key ether bond formation) can fulfill this role without significantly altered synthetic sequences.

Kinase Inhibition Cardiovascular Disease Patent Evidence

Commercially Available Purity with Batch-Specific QC Documentation Enabling Reproducible Research

Multiple vendors supply 1-Chloroisoquinolin-6-OL at ≥95% purity with batch-specific analytical documentation including NMR, HPLC, and GC, ensuring identity and purity verification , , . This level of documented quality control is critical for reproducible biological assay data and reliable synthetic yields. In contrast, the less common regioisomer 1-Chloroisoquinolin-7-ol is supplied at 96% purity by fewer vendors with more limited QC documentation, potentially introducing variability in sensitive applications .

Quality Control Reproducibility Procurement

Where 1-Chloroisoquinolin-6-OL Demonstrates Clear Procurement Advantage: Key Application Scenarios


Medicinal Chemistry: Synthesis of 1,6-Disubstituted Isoquinoline Kinase Inhibitor Libraries

As evidenced by its use in Rho-kinase inhibitor patents, 1-Chloroisoquinolin-6-OL is the starting material of choice for constructing focused libraries of 1,6-disubstituted isoquinolines [1]. The orthogonal reactivity of the C1-Cl and C6-OH groups allows for sequential diversification using robust Pd-catalyzed cross-coupling at C1 and O-alkylation/acylation at C6, enabling rapid exploration of chemical space around the isoquinoline core.

Fragment-Based Drug Discovery: A Halogenated Fragment with a Defined Physicochemical Signature

The predicted pKa (8.71) and LogP (2.59) values place 1-Chloroisoquinolin-6-OL in a favorable region of fragment-like chemical space . The chlorine atom provides a clear electron density signal for X-ray crystallographic detection of fragment binding, while the hydroxyl group can form directed hydrogen bonds with protein targets, making it a suitable fragment for screening against kinase and other enzyme targets.

Synthetic Methodology Development: Substrate for Exploring 1-Chloroisoquinoline Cross-Coupling Scope

Research groups developing new cross-coupling methodologies for heteroaryl chlorides can employ 1-Chloroisoquinolin-6-OL as a representative substrate with a free hydroxyl group to test functional group tolerance [2]. The presence of the C6-OH group provides a stringent test of chemoselectivity for new catalytic systems, with successful coupling at C1 in the presence of the unprotected phenol demonstrating high catalyst selectivity.

Procurement for Multi-Step GMP Synthesis: A Building Block with Established Supply Chain Integrity

The compound's availability from multiple vendors with documented purity and batch-specific QC (NMR, HPLC, GC) reduces procurement risk for scale-up and multi-step syntheses . Researchers transitioning from discovery to preclinical development benefit from the reproducibility enabled by well-characterized starting materials, minimizing batch-to-batch variability that can confound biological assay results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloroisoquinolin-6-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.